molecular formula C11H17NO3 B13847082 2-(5-(Methoxymethoxy)-2-methylpyridin-4-yl)propan-2-ol

2-(5-(Methoxymethoxy)-2-methylpyridin-4-yl)propan-2-ol

Cat. No.: B13847082
M. Wt: 211.26 g/mol
InChI Key: MOXLMIVLPQIZKW-UHFFFAOYSA-N
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Description

2-(5-(Methoxymethoxy)-2-methylpyridin-4-yl)propan-2-ol is an organic compound that belongs to the class of alcohols This compound features a pyridine ring substituted with a methoxymethoxy group and a methyl group, along with a propan-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Methoxymethoxy)-2-methylpyridin-4-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-5-hydroxypyridine with methoxymethyl chloride in the presence of a base to form 2-methyl-5-(methoxymethoxy)pyridine. This intermediate is then subjected to a Grignard reaction with isopropylmagnesium bromide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Methoxymethoxy)-2-methylpyridin-4-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed

    Oxidation: 2-(5-(Methoxymethoxy)-2-methylpyridin-4-yl)propan-2-one.

    Reduction: 2-(5-(Methoxymethoxy)-2-methylpiperidin-4-yl)propan-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-(Methoxymethoxy)-2-methylpyridin-4-yl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-(Methoxymethoxy)-2-methylpyridin-4-yl)propan-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxymethoxy group may enhance its binding affinity and selectivity for certain targets, while the propan-2-ol moiety can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Hydroxy-2-methylpyridin-4-yl)propan-2-ol: Lacks the methoxymethoxy group, which may affect its reactivity and binding properties.

    2-(5-Methoxy-2-methylpyridin-4-yl)propan-2-ol: Contains a methoxy group instead of a methoxymethoxy group, leading to different chemical and biological properties.

Uniqueness

2-(5-(Methoxymethoxy)-2-methylpyridin-4-yl)propan-2-ol is unique due to the presence of the methoxymethoxy group, which can influence its chemical reactivity and interactions with biological targets. This structural feature may enhance its potential for specific applications in research and industry.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

2-[5-(methoxymethoxy)-2-methylpyridin-4-yl]propan-2-ol

InChI

InChI=1S/C11H17NO3/c1-8-5-9(11(2,3)13)10(6-12-8)15-7-14-4/h5-6,13H,7H2,1-4H3

InChI Key

MOXLMIVLPQIZKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)OCOC)C(C)(C)O

Origin of Product

United States

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